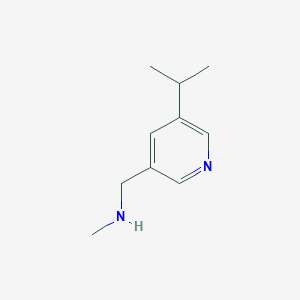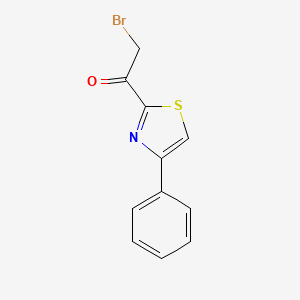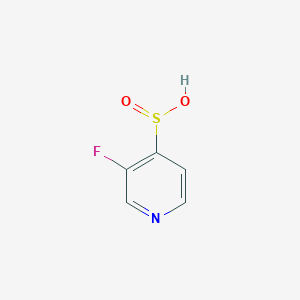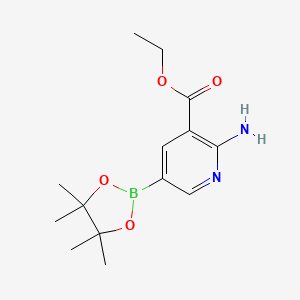
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzo[d]oxazol-2-yl)-5-bromo-2-hydroxybenzaldehyde: Known for its photophysical properties and use as a pH sensor.
3-(Benzo[d]oxazol-2-yl)-7-(10H-phenoxazin-10-yl)coumarin: Used in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Uniqueness
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its methoxy and diphenylaniline groups contribute to its versatility in various applications, making it a valuable compound in scientific research .
Propiedades
Número CAS |
661465-89-0 |
|---|---|
Fórmula molecular |
C26H20N2O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
3-(1,3-benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20N2O2/c1-29-24-17-16-21(18-22(24)26-27-23-14-8-9-15-25(23)30-26)28(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18H,1H3 |
Clave InChI |
ATNZFNJEOBJQDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)










